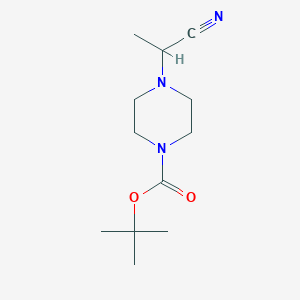
4-(1-cyanoéthyl)pipérazine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1267321-28-7 . It has a molecular weight of 239.32 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate and similar compounds involves the use of N-Boc piperazine as a building block or intermediate . The synthesis process is characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The Inchi Code of Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is 1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .Physical And Chemical Properties Analysis
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 239.32 .Applications De Recherche Scientifique
Recherche radiopharmaceutique
Les dérivés fonctionnalisés de la pipérazine, tels que le « 4-(1-cyanoéthyl)pipérazine-1-carboxylate de tert-butyle », ont été utilisés dans la recherche radiopharmaceutique . Ils servent de matières premières pour les composés spiro, utilisés pour l'introduction douce du fluor-18 .
Liaison de peptides biologiquement actifs
Le noyau acide acétique-pipérazine de ce composé a été utilisé pour la liaison de peptides biologiquement actifs . Cette application est particulièrement utile dans le domaine de la conception de médicaments à base de peptides .
Produits chimiques de laboratoire
Le « this compound » est également utilisé comme produit chimique de laboratoire . C'est un réactif courant dans diverses réactions chimiques .
Utilisation dans les produits alimentaires, pharmaceutiques, pesticides ou biocides
Ce composé est également utilisé dans la production de produits alimentaires, pharmaceutiques, pesticides ou biocides . Cependant, les applications spécifiques dans ces domaines ne sont pas détaillées dans les ressources disponibles .
Safety and Hazards
Orientations Futures
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate offers a broad range of possibilities in drug development, organic synthesis, and medicinal chemistry due to its unique structural features and functional groups. It serves as a useful building block or intermediate in the synthesis of several novel organic compounds , indicating its potential for future research and applications.
Mécanisme D'action
Target of Action
Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Compounds containing piperazine rings are known to interact with a variety of macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It is known that the piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding and other types of molecular interactions.
Biochemical Pathways
Derivatives of n-boc piperazine, such as this compound, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Propriétés
IUPAC Name |
tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJBOFMUXZDASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)
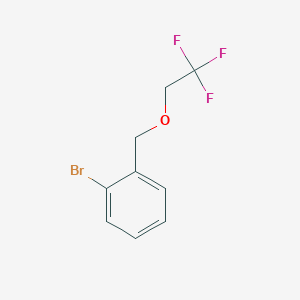
![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)

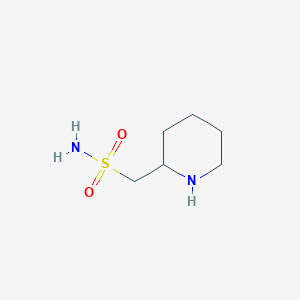
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)
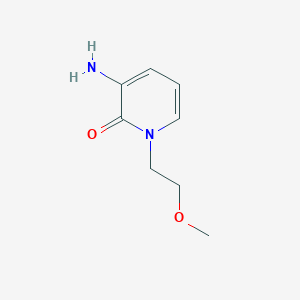
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)
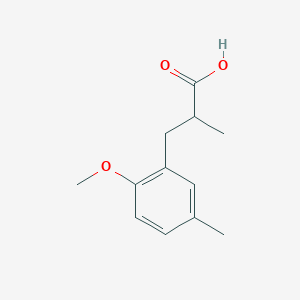
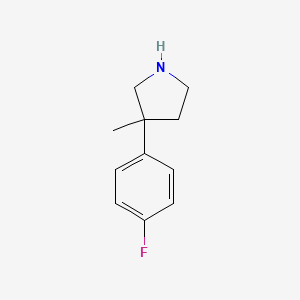
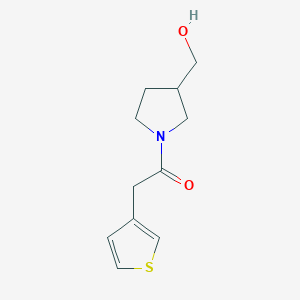
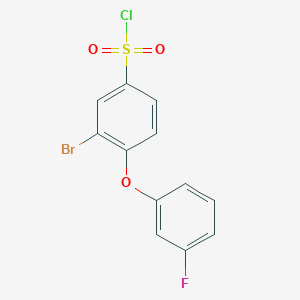
![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)